molecular formula C9H11Cl2F3N2O2 B2630955 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride CAS No. 2287261-88-3

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride

Cat. No.: B2630955
CAS No.: 2287261-88-3
M. Wt: 307.09
InChI Key: CKCNJTPYKONGKY-UHFFFAOYSA-N
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Description

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H9F3N2O2·2HCl. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine with sodium carbonate to produce the free base, which is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride makes it unique compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various research applications .

Biological Activity

2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride, commonly referred to as a trifluoromethyl-substituted amino acid, has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9F3N2O2
  • Molecular Weight : 234.17 g/mol
  • IUPAC Name : (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride
  • CAS Number : 1270086-01-5

The trifluoromethyl group enhances lipophilicity and influences receptor binding, which is crucial for its biological interactions .

Research indicates that 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid may interact with various biological targets, modulating enzyme activity and influencing metabolic pathways. Key mechanisms include:

  • Neuroexcitation : The compound may enhance neurotransmitter release or receptor activation, leading to increased neuronal excitability.
  • Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains, possibly through interference with bacterial metabolic processes.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which could have implications in cancer treatment and other diseases .

In Vitro Studies

Several studies have documented the effects of this compound on various cell lines:

StudyCell LineIC50 (µM)Observations
HeLa1.7Significant inhibition of cell proliferation
HCT1160.87Effective against colorectal carcinoma
A3750.55High potency in melanoma cells

These findings indicate that the compound exhibits considerable antiproliferative effects across different cancer cell lines.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of the compound in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anticancer Potential : Preclinical trials demonstrated that the compound could reduce tumor growth rates in xenograft models of human colorectal carcinoma, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The unique trifluoromethyl group distinguishes this compound from structurally similar amino acids. Below is a comparative table illustrating some related compounds:

Compound NameMolecular FormulaSimilarity Index
(S)-2-Amino-3-(thiophen-3-yl)propanoic acidC7H9NO2S0.85
(R)-2-Amino-3-(thiophen-2-yl)propanoic acidC8H9NO2S0.68
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acidC12H11NO2S0.68
(S)-2-Amino-3-(4-trifluoromethylphenyl)propanoic acidC10H10F3NO20.68

The trifluoromethyl group not only enhances chemical reactivity but also contributes to the distinct biological profile of this compound .

Properties

IUPAC Name

2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCNJTPYKONGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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